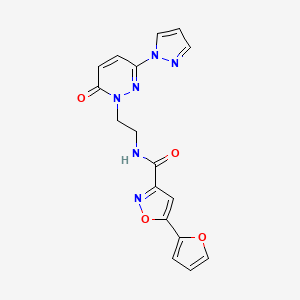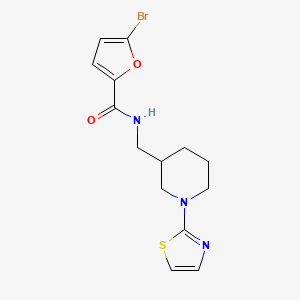
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H38N4O5 and its molecular weight is 534.657. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazolinone derivatives, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the relevance of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Antifolate Activity
Compounds with a quinazoline backbone have been investigated for their inhibitory activity against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The study of these compounds contributes to the search for new anticancer agents, particularly those with the potential to disrupt folate metabolism in cancer cells (Marsham et al., 1989).
Synthesis of Heterocyclic Compounds
Research into the catalytic reactions of compounds containing prop-2-ynyl groups has led to the development of methods for synthesizing a variety of heterocyclic derivatives. These synthetic methodologies are valuable for the production of compounds with potential pharmacological activities, including those related to the core structure of the compound (Bacchi et al., 2005).
Analgesic and Anti-inflammatory Agents
Research on benzodifuran derivatives has explored their potential as anti-inflammatory and analgesic agents. This highlights the versatility of complex organic molecules in the search for new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Antidepressants
The investigation into quinazoline derivatives as 5-HT3 receptor antagonists for their potential antidepressant effects exemplifies the ongoing search for novel treatments for depression. This research underscores the importance of structural diversity in drug discovery programs targeting central nervous system disorders (Mahesh et al., 2011).
Propiedades
Número CAS |
866346-11-4 |
|---|---|
Fórmula molecular |
C30H38N4O5 |
Peso molecular |
534.657 |
Nombre IUPAC |
4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H38N4O5/c1-39-19-7-17-31-27(35)21-33-26-11-6-5-10-25(26)29(37)34(30(33)38)20-23-12-14-24(15-13-23)28(36)32-18-16-22-8-3-2-4-9-22/h2-6,8-11,23-24H,7,12-21H2,1H3,(H,31,35)(H,32,36) |
Clave InChI |
ZECPTFLWINKSNK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



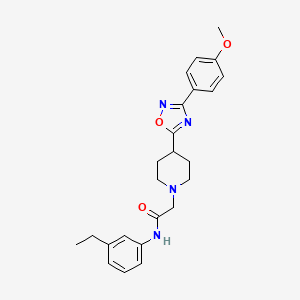
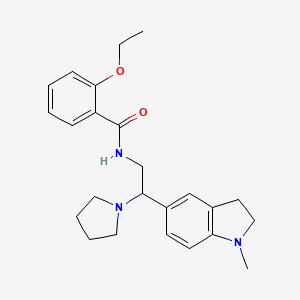
![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)
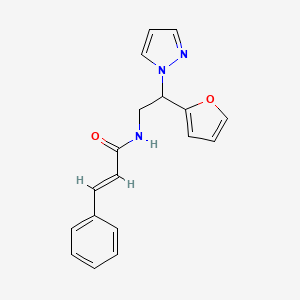
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)
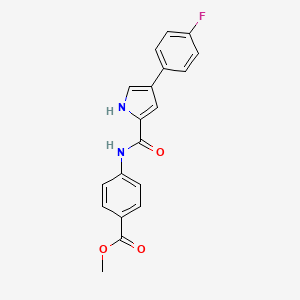
![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)
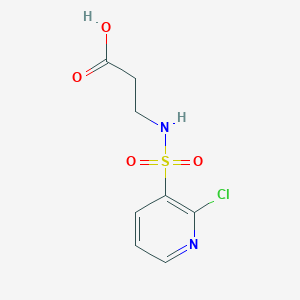
![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)
